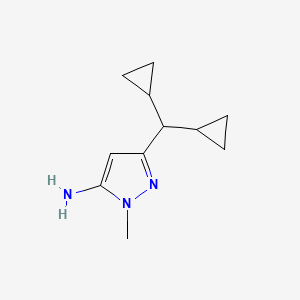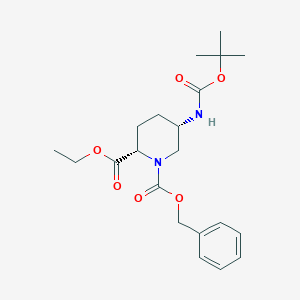
1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups in this compound makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, benzyl halides, and tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions may involve:
Step 1: Protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Step 2: Alkylation of the piperidine ring with benzyl halide under basic conditions.
Step 3: Introduction of the ethyl group through an alkylation reaction.
Step 4: Formation of the dicarboxylate ester using appropriate esterification reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyl group to a benzyl alcohol or benzaldehyde.
Reduction: Reduction of the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions at the benzyl or ethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the ester groups may yield diols.
Wissenschaftliche Forschungsanwendungen
1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amine group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpiperidine: A simpler analog without the ethyl and Boc groups.
2-Ethylpiperidine: Lacks the benzyl and Boc groups.
5-Aminopiperidine: Contains an amino group without the Boc protection.
Uniqueness
1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential biological activity. The Boc-protected amine group allows for selective deprotection, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C21H30N2O6 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-ethyl (2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(22-19(25)29-21(2,3)4)13-23(17)20(26)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17-/m0/s1 |
InChI-Schlüssel |
XLQBHRYECASFDM-IRXDYDNUSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


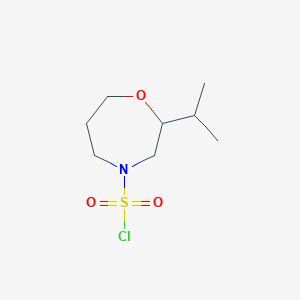
![(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine](/img/structure/B13337112.png)
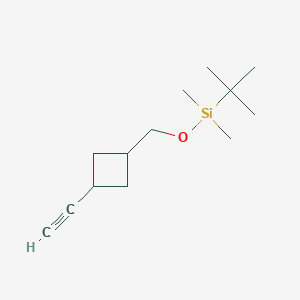
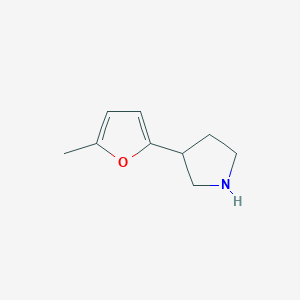
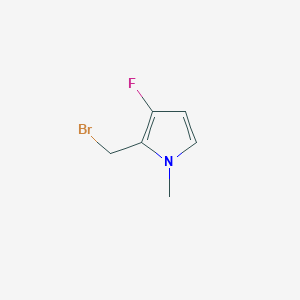
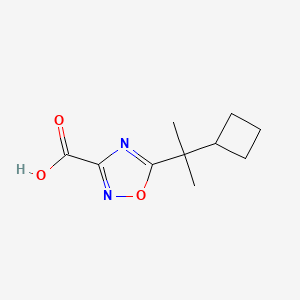
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
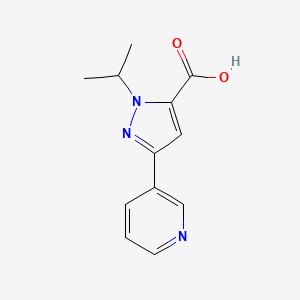
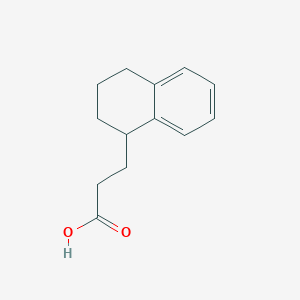
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)



